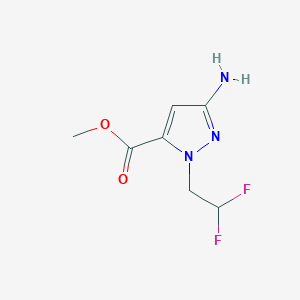
2-氨基-4-(羟甲基)苯甲酸甲酯
概述
描述
“Methyl 2-amino-4-(hydroxymethyl)benzoate” is a chemical compound with the molecular formula C9H11NO3 . It is also known by its IUPAC name, methyl 2-amino-4-(hydroxymethyl)benzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-(hydroxymethyl)benzoate” can be represented by the InChI code: 1S/C9H11NO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5,10H2,1H3 . This structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
“Methyl 2-amino-4-(hydroxymethyl)benzoate” has a molecular weight of 181.19 . The compound is soluble in chloroform, forming a clear, colorless to faint yellow or tan solution . The melting point is between 47-50 °C .科学研究应用
1. 有机非线性光学材料
与 2-氨基-4-(羟甲基)苯甲酸甲酯密切相关的对羟基苯甲酸甲酯表现出作为有机非线性光学 (NLO) 材料的潜力。研究表明,用甘氨酸等氨基酸掺杂这些晶体可以增强其 NLO 性能,提高材料的透明度和硬度。晶体生长和掺杂技术方面的这一进步对材料科学领域做出了重大贡献,特别是在 NLO 材料的开发方面 (Selvaraju, Kirubavathi, & Kumararaman, 2009)。
2. 光聚合
在聚合物化学领域,2-氨基-4-(羟甲基)苯甲酸甲酯相关化合物在光聚合过程中发挥作用。例如,一种衍生物已被用作光引发剂,这是一种在紫外线下引发聚合的化合物。这种化合物在紫外线照射下分解,产生引发聚合所必需的自由基。这种应用对于开发具有可控性能的高级聚合物材料至关重要 (Guillaneuf et al., 2010)。
3. 分子结构研究
2-氨基-4-(羟甲基)苯甲酸甲酯及其衍生物的结构和性质已得到广泛研究。对这些化合物分子结构的研究有助于更深入地了解它们的物理和化学性质。例如,对单氟代衍生物的研究揭示了分子极化率和相变的细节,这对于材料科学和制药等各个领域的应用至关重要 (Burns & Hagaman, 1993)。
4. 抗菌活性
对改性胺化壳聚糖与芳香酸酯(包括 2-氨基-4-(羟甲基)苯甲酸甲酯衍生物)的研究显示出有希望的抗菌活性。这些化合物对多种微生物表现出抑制作用,包括真菌和革兰氏阳性菌和革兰氏阴性菌。该特性在开发新的抗菌剂和治疗方法中尤为重要 (Kenawy et al., 2019)。
安全和危害
“Methyl 2-amino-4-(hydroxymethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
作用机制
Methyl 2-amino-4-(hydroxymethyl)benzoate, also known as Benzoic acid, 2-amino-4-(hydroxymethyl)-, methyl ester, is a chemical compound with the molecular formula C9H11NO3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
属性
IUPAC Name |
methyl 2-amino-4-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVHHQDCLHUMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345171 | |
| Record name | Methyl 2-amino-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133728-31-1 | |
| Record name | Methyl 2-amino-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)


![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)

![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)
